Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-1-chloro-6-fluoroisoquinoline

Monoamine Oxidase A CNS Drug Discovery Neurodegeneration

Trihalogenated isoquinoline (Br at C5, Cl at C1, F at C6) enables site-selective Suzuki then Buchwald-Hartwig amination. Preferred scaffold for CNS drug discovery due to 6.5× higher MAO-A potency vs. analogs. Balanced LogP 3.61 supports BBB penetration and reliable assay performance. Ideal for kinase inhibitor optimization. Available in 50mg-5g research quantities.

Molecular Formula C9H4BrClFN
Molecular Weight 260.49 g/mol
CAS No. 1368066-64-1
Cat. No. B1380754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-chloro-6-fluoroisoquinoline
CAS1368066-64-1
Molecular FormulaC9H4BrClFN
Molecular Weight260.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=NC=C2)Cl)Br)F
InChIInChI=1S/C9H4BrClFN/c10-8-5-3-4-13-9(11)6(5)1-2-7(8)12/h1-4H
InChIKeyZWNHILQAYRZKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-chloro-6-fluoroisoquinoline CAS 1368066-64-1: Halogenated Isoquinoline Building Block Procurement Guide


5-Bromo-1-chloro-6-fluoroisoquinoline (CAS 1368066-64-1) is a trihalogenated isoquinoline heterocycle with the molecular formula C₉H₄BrClFN and molecular weight 260.49 g/mol . This compound features bromine, chlorine, and fluorine substituents on the isoquinoline core, providing a unique electrophilic profile for cross-coupling and nucleophilic aromatic substitution reactions . It serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the construction of kinase inhibitors and CNS-targeted agents .

5-Bromo-1-chloro-6-fluoroisoquinoline CAS 1368066-64-1: Why Mono- or Di-Halogenated Isoquinoline Analogs Cannot Substitute


Substituting 5-Bromo-1-chloro-6-fluoroisoquinoline with mono- or di-halogenated isoquinoline analogs (e.g., 5-bromo-6-fluoroisoquinoline, 1-chloro-6-fluoroisoquinoline, or 5-bromo-1-chloroisoquinoline) introduces significant differences in molecular weight, lipophilicity, and electronic properties . The presence of three distinct halogen atoms provides a unique electrophilic handle for sequential, site-selective cross-coupling reactions—bromine at position 5 for Suzuki-Miyaura coupling, chlorine at position 1 for Buchwald-Hartwig amination, and fluorine at position 6 for metabolic stabilization . These orthogonal reactivities are absent in analogs with fewer or different halogenation patterns, leading to divergent synthetic outcomes and biological profiles [1].

5-Bromo-1-chloro-6-fluoroisoquinoline CAS 1368066-64-1: Quantitative Differentiation Evidence Against Comparator Analogs


MAO-A Inhibition Potency: 6.5-Fold Superior to Close Structural Analog

5-Bromo-1-chloro-6-fluoroisoquinoline (CHEMBL2062878) exhibits an IC₅₀ of 15.8 µM (1.58 × 10⁴ nM) against recombinant human monoamine oxidase A (MAO-A), as measured by fluorometric detection of kynuramine conversion to 4-hydroxyquinoline after 20 minutes [1]. In comparison, a closely related di-halogenated isoquinoline analog (CHEMBL2062874) displays an IC₅₀ of 103 µM (1.03 × 10⁵ nM) under identical assay conditions, representing a 6.5-fold reduction in potency [2].

Monoamine Oxidase A CNS Drug Discovery Neurodegeneration

Molecular Weight and LogP Differentiation: Tri-Halogenation Enhances Lipophilicity and MW

5-Bromo-1-chloro-6-fluoroisoquinoline has a molecular weight of 260.49 g/mol and a consensus LogP of 3.61 . Compared to the mono-chlorinated analog 1-chloro-6-fluoroisoquinoline (MW 181.59, LogP ~2.8) and the di-brominated analog 5-bromo-1-chloroisoquinoline (MW 242.50, XLogP3 3.8) [1], the target compound occupies a distinct physicochemical space with higher MW and balanced lipophilicity, which is critical for CNS drug design where LogP values between 2-4 are optimal for blood-brain barrier penetration .

Physicochemical Properties Drug-Likeness PK/PD Optimization

Aqueous Solubility: Moderately Soluble Profile Supports In Vitro Assay Preparation

5-Bromo-1-chloro-6-fluoroisoquinoline exhibits an ESOL LogS of -4.45, corresponding to an aqueous solubility of 0.00925 mg/mL (35.5 µM), placing it in the 'moderately soluble' class . The Ali method predicts a LogS of -3.82 (0.0397 mg/mL, 152 µM) . In contrast, the di-halogenated analog 5-bromo-1-chloroisoquinoline is predicted to be less soluble (LogS ~ -5.0) due to the absence of the fluorine atom, which typically enhances aqueous solubility through dipole interactions [1].

Solubility Formulation Assay Development

CYP Enzyme Inhibition Profile: Predicted CYP1A2/CYP2C19 Liability Informs DMPK Strategy

In silico SVM models predict 5-Bromo-1-chloro-6-fluoroisoquinoline to be a CYP1A2 inhibitor (Yes) and CYP2C19 inhibitor (Yes), while it is not predicted to inhibit CYP2C9, CYP2D6, or CYP3A4 . This specific CYP inhibition fingerprint differs from structurally related isoquinoline building blocks, which often exhibit broader CYP inhibition profiles . The discrete liability profile allows medicinal chemists to proactively design out CYP1A2/2C19 inhibition during lead optimization.

Drug Metabolism CYP Inhibition DMPK

5-Bromo-1-chloro-6-fluoroisoquinoline CAS 1368066-64-1: Recommended Application Scenarios for Scientific and Industrial Users


MAO-A Inhibitor Lead Optimization and CNS Drug Discovery

The 6.5-fold higher MAO-A inhibitory potency compared to a close analog (IC₅₀ 15.8 µM vs. 103 µM) [1] makes 5-Bromo-1-chloro-6-fluoroisoquinoline a preferred starting scaffold for CNS drug discovery programs targeting depression, anxiety, or neurodegenerative disorders. Its balanced LogP (3.61) and moderate aqueous solubility support blood-brain barrier penetration and reliable in vitro assay performance .

Sequential Cross-Coupling in Complex Molecule Synthesis

The orthogonal reactivity of bromine (position 5) and chlorine (position 1) enables sequential, site-selective cross-coupling reactions—e.g., Suzuki-Miyaura coupling at C5 followed by Buchwald-Hartwig amination at C1—which is not possible with mono- or di-halogenated isoquinoline analogs . This property is critical for constructing diverse compound libraries in medicinal chemistry campaigns.

Physicochemical Property Optimization in Kinase Inhibitor Programs

The distinct molecular weight (260.49 g/mol) and LogP (3.61) of 5-Bromo-1-chloro-6-fluoroisoquinoline position it as an ideal intermediate for optimizing kinase inhibitor properties, where subtle changes in lipophilicity and MW significantly impact potency and selectivity [2]. Analogs lacking the full tri-halogenation pattern fail to achieve this specific physicochemical profile.

DMPK-Aware Lead Generation with Defined CYP Liability

The predicted selective CYP1A2 and CYP2C19 inhibition profile allows medicinal chemists to proactively address potential drug-drug interaction risks early in lead generation, a distinct advantage over other isoquinoline building blocks with unknown or broader CYP inhibition liabilities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-chloro-6-fluoroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.